N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide
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Overview
Description
N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. Common synthetic routes include the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide is unique due to its specific substituents on the thiazole ring, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
7026-94-0 |
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Molecular Formula |
C21H25N3O2S2 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-23(5-2)28(25,26)19-14-12-17(13-15-19)20-16-27-21(24(20)6-3)22-18-10-8-7-9-11-18/h7-16H,4-6H2,1-3H3 |
InChI Key |
JZXMMJCNJBVQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
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